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Compound of Interest

Compound Name: 3-Chlorofuran

Cat. No.: B3190982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chlorofuran. Due to the limited availability of published experimental spectra for this specific

compound, this document presents a detailed spectroscopic profile based on established

principles of spectroscopy and data from analogous compounds. This guide includes data for

¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it

outlines detailed experimental protocols for acquiring such data and includes a logical workflow

for spectroscopic analysis.

Data Presentation
The following tables summarize the quantitative spectroscopic data for 3-Chlorofuran. The ¹H

NMR and IR data are predicted based on the analysis of furan and its substituted derivatives,

while the ¹³C NMR and Mass Spectrometry data are based on available experimental

information.

Table 1: Predicted ¹H NMR Spectroscopic Data of 3-Chlorofuran
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Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-2 ~7.3 - 7.5 Doublet of Doublets
J(H2,H4) ≈ 0.8 Hz,

J(H2,H5) ≈ 1.5 Hz

H-4 ~6.3 - 6.5 Doublet of Doublets
J(H4,H2) ≈ 0.8 Hz,

J(H4,H5) ≈ 3.3 Hz

H-5 ~7.4 - 7.6 Doublet of Doublets
J(H5,H2) ≈ 1.5 Hz,

J(H5,H4) ≈ 3.3 Hz

Solvent: CDCl₃,

Reference: TMS (0.00

ppm). Predictions are

based on typical

values for substituted

furans.[1]

Table 2: Experimental ¹³C NMR Spectroscopic Data of 3-Chlorofuran

Carbon Chemical Shift (δ, ppm)

C-2 140.2

C-3 118.9

C-4 109.8

C-5 143.8

Solvent: Acetone-d6. Data obtained from

SpectraBase.[2]

Table 3: Predicted Infrared (IR) Spectroscopic Data of 3-Chlorofuran
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Wavenumber (cm⁻¹) Intensity Assignment

~3120 - 3150 Medium =C-H Stretch

~1610 - 1630 Medium C=C Stretch (furan ring)

~1500 - 1520 Medium C=C Stretch (furan ring)

~1050 - 1250 Strong C-O-C Stretch

~870 - 890 Strong C-H Out-of-plane Bending

~740 - 780 Strong C-Cl Stretch

Predictions are based on

characteristic absorption

frequencies for halogenated

furan derivatives.

Table 4: Experimental Mass Spectrometry (MS) Data of 3-Chlorofuran

m/z Relative Intensity Assignment

102 100 [M]⁺ (³⁵Cl isotope)

104 32 [M]⁺ (³⁷Cl isotope)

73 Moderate [M-CHO]⁺

67 Moderate [M-Cl]⁺

38 High [C₃H₂]⁺

Data obtained from the NIST

Mass Spectrometry Data

Center.[3]

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 3-Chlorofuran is dissolved in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6). Tetramethylsilane (TMS) is

added as an internal standard for chemical shift referencing (0 ppm). The solution is then

transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton

frequency of 300 MHz or higher, is used.

Data Acquisition:

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a

spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good

signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single

lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the

lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of

scans is necessary.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. The resulting spectrum is then phased, baseline corrected, and calibrated against

the TMS reference.

Infrared (IR) Spectroscopy

Sample Preparation: As 3-Chlorofuran is a liquid at room temperature, the spectrum can be

obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution can be prepared by

dissolving the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and placing it in

a liquid cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first

recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is

usually recorded in the range of 4000 to 400 cm⁻¹.
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Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like 3-Chlorofuran, Gas Chromatography-

Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a

volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

commonly used.

Data Acquisition: The sample is vaporized and separated by the gas chromatography column

before entering the mass spectrometer. In the ion source, molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The mass

analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The

molecular ion peak provides the molecular weight of the compound, and the fragmentation

pattern gives structural information.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3-Chlorofuran.
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Workflow for Spectroscopic Analysis of 3-Chlorofuran
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Caption: General workflow for the spectroscopic analysis of 3-Chlorofuran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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